molecular formula C12H7FN2O B6414157 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261912-10-0

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6414157
CAS RN: 1261912-10-0
M. Wt: 214.19 g/mol
InChI Key: FEADEKMBXZXZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine (2-CFHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, which means it contains two or more different elements in its ring structure. 2-CFHP has a unique chemical structure, which makes it an attractive target for research and development.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It has also been used in the synthesis of organic semiconductors, which are used in various electronic devices. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential applications in drug delivery systems, as it has been found to be capable of carrying drugs across cell membranes.

Mechanism of Action

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a unique chemical structure, which allows it to interact with various proteins and enzymes in the body. Its mechanism of action is not fully understood, but it has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been found to interact with the enzyme thymidylate synthase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been found to be capable of inhibiting the enzyme thymidylate synthase, which may lead to decreased levels of DNA and RNA synthesis. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been found to inhibit the enzyme cytochrome P450, which may lead to decreased levels of drug metabolism. It has also been found to increase the levels of certain hormones, such as cortisol, which may lead to increased stress levels.

Advantages and Limitations for Lab Experiments

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be toxic if ingested, and it has been found to be a potential carcinogen. Therefore, it is important to take proper safety precautions when working with this compound in the laboratory.

Future Directions

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a unique chemical structure, which makes it a promising target for further research and development. Possible future directions for research include exploring its potential applications in drug delivery systems, studying its effects on various biochemical and physiological processes, and investigating its potential toxicity. Additionally, further research could be done to determine the exact mechanism of action of 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%, as well as to identify new ways of synthesizing it.

Synthesis Methods

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be synthesized through a variety of methods. The most commonly used method is a reaction between 2-fluoro-5-cyanophenylacetic acid and 4-hydroxy-2-pyridine. This reaction produces an intermediate which can then be further processed to yield 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%. Other methods of synthesis include the reaction between 2-fluoro-5-cyano-2-methylphenylacetic acid and 4-hydroxy-2-pyridine, as well as the reaction between 2-fluoro-5-cyano-2-methylphenylacetic acid and 4-hydroxy-2-pyridine-3-carboxylic acid.

properties

IUPAC Name

4-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-2-1-8(7-14)5-10(11)12-6-9(16)3-4-15-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEADEKMBXZXZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692532
Record name 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine

CAS RN

1261912-10-0
Record name 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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